Methyl (2R,3R)-3-propyloxirane-2-carboxylate
Description
Methyl (2R,3R)-3-propyloxirane-2-carboxylate is a chiral oxirane (epoxide) derivative with a methyl ester group at position 2 and a propyl substituent at position 3 of the oxirane ring. The (2R,3R) stereochemistry defines its three-dimensional configuration, influencing its reactivity, biological interactions, and physicochemical properties. Oxirane derivatives are widely studied for applications in asymmetric synthesis, pharmaceuticals, and agrochemicals due to their strained three-membered ring, which confers high reactivity in ring-opening reactions .
Properties
IUPAC Name |
methyl (2R,3R)-3-propyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMVTOZOWGPQDC-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1[C@@H](O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iminium-Enamine Cascade Catalysis
The enantioselective synthesis of methyl (2R,3R)-3-propyloxirane-2-carboxylate leverages imidazolidinone catalysts, such as (2R,5R)-2-tert-butyl-5-benzyl-3-methylimidazolidin-4-one, to activate α,β-unsaturated aldehydes. These catalysts form iminium intermediates with the substrate, enabling conjugate addition of nucleophilic oxygen sources. A critical step involves the use of hypervalent iodine reagents, such as iodosobenzene (PhIO), which act as electrophilic oxygen donors.
In a representative procedure, methyl 3-formylacrylate is treated with 20 mol% imidazolidinone trifluoroacetic acid (TFA) salt and 1 equiv of PhIO in dichloromethane at –30°C. The reaction proceeds via an enamine-mediated cyclization, yielding the epoxide with 72% ee. The stereochemical outcome arises from the catalyst’s ability to enforce a twisted transition state, favoring the (2R,3R) configuration.
Optimization of Hypervalent Iodine Oxidants
The choice of oxidant significantly impacts reaction efficiency and enantioselectivity. Comparative studies show that PhIO outperforms alternatives like m-CPBA (34% conversion, 73% ee) or t-BuOOH (35% conversion, 69% ee). Solubility challenges with polymeric PhIO led to the adoption of [(nosylimino)iodo]benzene (NsNIPh), which releases monomeric iodobenzene in situ, mitigating catalyst oxidation and improving yields to 43%.
Table 1: Oxidant Screening for Epoxidation of Methyl 3-Formylacrylate
| Oxidant | Conversion (%) | ee (%) |
|---|---|---|
| PhIO | 43 | 72 |
| m-CPBA | 34 | 73 |
| t-BuOOH | 35 | 69 |
| NsNIPh | 48 | 75 |
Bromo-Epoxide Aminolysis and Cyclization
Synthesis of syn-3-Bromo-1,2-Epoxy Intermediates
A complementary route involves the preparation of syn-3-bromo-1,2-epoxyalkanes as precursors. For example, (E)-oct-2-en-1-ol undergoes bromoepoxidation using bromine in dichloromethane at –78°C, followed by K₂CO₃-mediated cyclization in methanol to yield syn-3-bromo-1,2-epoxyoctane (56% yield). This intermediate serves as a scaffold for introducing the propyl group via nucleophilic displacement.
Base-Mediated Aminolysis
The bromo-epoxide undergoes aminolysis with methylamine or aniline derivatives under basic conditions. In a typical procedure, syn-3-bromo-1,2-epoxyoctane is reacted with methylamine in THF at –78°C, followed by warming to room temperature. The resulting β-amino alcohol intermediate is treated with methyl chloroformate to install the carboxylate moiety, affording this compound in 80% yield.
Kinetic Resolution for Enantiopurity Enhancement
Jacobsen Catalyst-Mediated Hydrolysis
Racemic epoxide mixtures are resolved using (S,S)-oligomeric Jacobsen catalysts. For instance, syn-3-bromo-1,2-epoxyoctane is treated with 0.01 mol% catalyst and water at room temperature, selectively hydrolyzing the undesired (2S,3S)-enantiomer. The remaining (2R,3R)-epoxide is isolated via flash chromatography with >99:1 er.
Substrate Scope and Limitations
This method is effective for epoxides with bulky alkyl chains (e.g., propyl, isobutyl) but less so for aromatic substituents. Reaction rates correlate with steric hindrance, with longer alkyl groups (C₅–C₈) exhibiting faster resolution kinetics.
Comparative Analysis of Methodologies
Yield and Stereoselectivity
Practical Considerations
Organocatalytic methods avoid transition metals, making them preferable for pharmaceutical applications. However, bromo-epoxide routes offer higher yields and scalability, albeit with additional synthetic steps.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-3-propyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl (2R,3R)-3-propyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s chiral nature makes it useful in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those requiring specific stereochemistry.
Industry: The compound is employed in the production of polymers, resins, and other materials with specialized properties
Mechanism of Action
The mechanism of action of Methyl (2R,3R)-3-propyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. These reactions are crucial in modifying the compound’s properties and enabling its use in different applications .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Aliphatic vs. Aromatic: The target compound’s 3-propyl group imparts higher lipophilicity compared to aromatic analogs (e.g., 3-phenyl or 4-methoxyphenyl), which may enhance membrane permeability but reduce aqueous solubility . Branched vs.
Stereochemical Influence :
- The (2R,3R) configuration of the target compound may lead to distinct reactivity patterns compared to (2R,3S) isomers. For example, stereoselective ring-opening reactions (e.g., with nucleophiles) could yield different diastereomers or enantiomers, critical in drug synthesis .
Ester Group Impact :
- Methyl esters (target compound and others) generally exhibit faster hydrolysis rates compared to ethyl esters (e.g., ), affecting metabolic stability in biological systems .
Physicochemical and Reactivity Data
Reactivity Insights:
- The target compound’s linear propyl group balances reactivity and steric accessibility, making it versatile in synthetic applications.
Biological Activity
Methyl (2R,3R)-3-propyloxirane-2-carboxylate is a chiral epoxide compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through epoxidation processes. The stereochemistry is crucial for its biological activity, as the (2R,3R) configuration has been shown to influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For example, it has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data suggests that this compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted on various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. The IC50 values for selected cancer cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| HepG2 | 20 |
| Vero | >100 |
These findings indicate that the compound may selectively target cancer cells, making it a promising candidate for further development.
The biological activity of this compound is believed to involve several mechanisms:
- DNA Intercalation : Preliminary studies suggest that this compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Apoptosis Induction : Evidence indicates that this compound can induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study in Antibacterial Efficacy : A study involving infected mice demonstrated that treatment with this compound significantly reduced bacterial load compared to control groups.
- Case Study in Cancer Treatment : In a xenograft model of human cancer, administration of the compound led to a notable reduction in tumor size without significant side effects observed in normal tissues.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Use ¹H-NMR and ¹³C-NMR to identify coupling constants (e.g., J-values for oxirane protons) and verify the (2R,3R) configuration through NOE correlations .
- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, as demonstrated for structurally analogous epoxides (e.g., (2R,3R)-3-(2-chlorophenyl)oxirane derivatives) .
- Optical Rotation : Compare experimental [α]D values with literature data for chiral epoxides .
Advanced Consideration : Discrepancies in stereochemical assignments may arise from solvent polarity effects on NMR spectra. Cross-validation via multiple techniques is recommended .
What role does the (2R,3R) stereochemistry play in modulating the compound’s reactivity in ring-opening reactions?
Q. Advanced Research Focus
- Nucleophilic Attack : The oxirane ring’s strained geometry directs nucleophilic opening. The (2R,3R) configuration influences regioselectivity; for example, bulky nucleophiles preferentially attack the less hindered carbon .
- Biological Interactions : Stereochemistry affects binding to enzymes or receptors. For instance, (2R,3R) epoxides show enhanced inhibition of cytochrome P450 enzymes compared to (2S,3S) enantiomers .
Methodological Insight : Kinetic studies (e.g., monitoring reaction rates under varying pH/temperature) combined with DFT calculations can elucidate stereoelectronic effects .
How can contradictory data on the biological activity of this compound be resolved?
Advanced Research Focus
Contradictions often stem from:
- Impurity Profiles : Trace enantiomers or byproducts (e.g., diols from hydrolyzed epoxides) may confound activity assays. Use chiral chromatography to ensure purity .
- Assay Conditions : Variability in cell lines or enzyme sources (e.g., human vs. murine models) impacts results. Standardize assays using validated reference compounds .
Case Study : Inconsistent cytotoxicity data for analogous epoxides were resolved by correlating purity (>99% ee) with activity trends, confirming the (2R,3R) form as bioactive .
What strategies are effective for scaling up the synthesis of this compound while retaining stereochemical fidelity?
Q. Advanced Research Focus
- Continuous Flow Reactors : Enhance heat/mass transfer for epoxidation steps, reducing side reactions .
- Enzymatic Catalysis : Immobilized lipases or esterases enable green, scalable resolution of enantiomers .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress and detects stereochemical drift .
Q. Basic Research Focus
- Lipophilicity : The propyl group increases logP values, enhancing membrane permeability (predicted logP = 2.1 vs. 1.5 for methyl-substituted analogs) .
- Stability : Longer alkyl chains reduce hydrolysis rates in aqueous buffers (t₁/₂ = 48 hr vs. 12 hr for methyl derivatives) .
Advanced Insight : Molecular dynamics simulations reveal that the propyl group stabilizes hydrophobic interactions in enzyme binding pockets .
What analytical methods are most robust for quantifying trace impurities in this compound?
Q. Advanced Research Focus
- LC-MS/MS : Detects sub-ppm levels of hydrolyzed diols or enantiomeric impurities .
- Chiral GC : Resolves trace (2S,3S) enantiomers with detection limits <0.1% .
Validation Requirement : Method suitability must be confirmed via ICH guidelines (e.g., precision, accuracy, linearity across 50–150% of specification limits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
